molecular formula C11H14O4 B13985644 4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone

4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone

Katalognummer: B13985644
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: SKGKWENLKBHTLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of a hydroxyethoxy group and a methoxy group attached to the acetophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone typically involves the reaction of 2’-methoxyacetophenone with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .

Industrial Production Methods

In industrial settings, the production of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone may involve large-scale batch or continuous processes. The use of advanced techniques such as column chromatography and recrystallization helps in purifying the final product. The industrial production methods are designed to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of acetophenone, such as hydroxyacetophenones, methoxyacetophenones, and substituted acetophenones .

Wirkmechanismus

The mechanism of action of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers and oligomers, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is unique due to its specific functional groups, which confer distinct properties such as enhanced solubility and reactivity. Its ability to act as a photoinitiator under visible light conditions sets it apart from other similar compounds that may require UV light for activation .

Eigenschaften

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-[4-(2-hydroxyethoxy)-2-methoxyphenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-8(13)10-4-3-9(15-6-5-12)7-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3

InChI-Schlüssel

SKGKWENLKBHTLF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)OCCO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.